Cas no 874-89-5 (4-(Hydroxymethyl)benzonitrile)

4-(Hydroxymethyl)benzonitrile structure
4-(Hydroxymethyl)benzonitrile structure
Product Name:4-(Hydroxymethyl)benzonitrile
CAS-Nr.:874-89-5
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00870633
CID:83166
PubChem ID:24874643
Update Time:2025-09-27

4-(Hydroxymethyl)benzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Hydroxymethyl)benzonitrile
    • 4-Cyanobenzyl alcohol
    • p-Cyanobenzyl alcohol
    • Benzonitrile, 4-(hydroxymethyl)-
    • 4-hydroxymethylbenzonitrile
    • 4-Hydroxymethyl-benzonitrile
    • XAASLEJRGFPHEV-UHFFFAOYSA-N
    • 4-cyanobenzenemethanol
    • (4-cyanophenyl)methanol
    • 4(hydroxymethyl)-benzonitrile
    • 4-(hydroxymethyl) benzonitrile
    • 4-(hydroxymethyl)-benzonitrile
    • 4-(Hydroxymethyl)benzonitrile #
    • 4-(hydroxymethyl)benzenecarbonitr
    • 4-(Hydroxymethyl)benzonitrile (ACI)
    • p-Tolunitrile, α-hydroxy- (6CI, 7CI, 8CI)
    • p-Hydroxymethylbenzonitrile
    • 874-89-5
    • 4-(Hydroxymethyl)benzonitrile, 95%
    • SY025114
    • DB-011335
    • F0001-0101
    • Z335244916
    • MFCD00870633
    • CHEBI:156307
    • 4-Cyanobeznyl alcohol
    • SCHEMBL92970
    • CS-W003983
    • DTXSID90236331
    • AS-10378
    • CCRIS 5116
    • AKOS000249162
    • CL8727
    • EN300-72112
    • MDL: MFCD00870633
    • Inchi: 1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
    • InChI-Schlüssel: XAASLEJRGFPHEV-UHFFFAOYSA-N
    • Lächelt: N#CC1C=CC(CO)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 133.05300
  • Monoisotopenmasse: 133.052763847g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 139
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 44

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Schmelzpunkt: 39-43 °C (lit.)
  • Siedepunkt: 297.4°C at 760 mmHg
  • Flammpunkt: Grad Fahrenheit:230°F
    Grad Celsius:110°C
  • Wasserteilungskoeffizient: Insoluble in water.
  • PSA: 44.02000
  • LogP: 1.05058
  • Löslichkeit: Nicht bestimmt

4-(Hydroxymethyl)benzonitrile Sicherheitsinformationen

4-(Hydroxymethyl)benzonitrile Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

4-(Hydroxymethyl)benzonitrile Preismehr >>

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4-(Hydroxymethyl)benzonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Dowex 50W ,  Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; 15 min, rt
1.2 Reagents: Water ;  rt
Referenz
Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue
Boobalan, Ramalingam; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1784-1788

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Glucose ,  NADH Catalysts: 7α-Hydroxysteroid dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  12 h, pH 7, 30 °C
Referenz
The catalytic promiscuity of a microbial 7α-hydroxysteroid dehydrogenase. Reduction of non-steroidal carbonyl compounds
Liu, Yang; et al, Steroids, 2011, 76(10-11), 1136-1140

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium (calcium hydroxyapatite-bound) Solvents: Toluene
Referenz
Catalysis of a hydroxyapatite-bound Ru complex: efficient heterogeneous oxidation of primary amines to nitriles in the presence of molecular oxygen
Mori, Kohsuke; et al, Chemical Communications (Cambridge, 2001, (5), 461-462

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Referenz
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water
Referenz
Chemotherapeutic comparison of the trypanocidal action of some aromatic diamidines
Ashley, J. N.; et al, Journal of the Chemical Society, 1942, 103, 103-16

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  9 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Referenz
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
Referenz
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Referenz
Metal-free, visible-light photoredox catalysis: transformation of arylmethyl bromides to alcohols and aldehydes
Li, Jian; et al, RSC Advances, 2014, 4(91), 49974-49978

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 130 °C
Referenz
Synthesis of aryl nitriles by palladium-assisted cyanation of aryl iodides using tert-butyl isocyanide as cyano source
Jiang, Xiao; et al, Tetrahedron, 2015, 71(29), 4883-4887

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Zirconocene, dichloride Solvents: Tetrahydrofuran ;  30 min, -20 °C; -20 °C → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
Referenz
Regio- and Chemoselective Deprotection of Primary Acetates by Zirconium Hydrides
Gavel, Marine; et al, Organic Letters, 2019, 21(7), 1948-1952

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  24 h, reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  rt; overnight, rt
3.1 Solvents: Water ;  60 min
Referenz
Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers
Campagna, Davide ; et al, Angewandte Chemie, 2022, 61(39),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Water ;  5 d, rt
Referenz
Efficient and sustainable reduction process by electrolysis for the conversion of aldehydes into alcohols
, Mexico, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
Thio-activated sodium borohydride reduction of carboxylate esters
Maki, Yuji; et al, Tetrahedron Letters, 1975, (38), 3295-6

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Sodium methoxide Solvents: Methanol ;  3 h, 25 °C
1.2 Reagents: Methanol
Referenz
Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride
Prasanth, C. P.; et al, Journal of Organic Chemistry, 2018, 83(3), 1431-1440

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Referenz
tBuOLi-Promoted Hydroboration of Esters and Epoxides
Shi, Yinyin; et al, ACS Omega, 2022, 7(22), 18876-18886

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Introduction of the cyano group by substitution of nitrogen functions
Subramanian, L. R., Science of Synthesis, 2004, 19, 217-233

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  30 min, rt
Referenz
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: preparation and benzyl ether cleavage by DDQ oxidation
Huang, Qiang; et al, Journal of Chemical Sciences (Bangalore, 2010, 122(2), 203-207

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Referenz
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Polyethylene glycol lauryl ether ,  Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran ,  Water ;  8 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media
Thakore, Ruchita R.; et al, ChemCatChem, 2021, 13(1), 212-216

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Borate(1-), trihydro-1-pyrrolidinyl-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referenz
Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using lithium N,N-dialkylaminoborohydrides
Collins, Cristopher J.; et al, Tetrahedron Letters, 1997, 38(4), 529-532

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Chlorotrityl chloride (polystyrene crosslinked divinylbenzene beads bound) Solvents: Dichloromethane ;  60 min, 25 - 30 °C
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ;  60 - 65 °C; 20 min, 60 - 65 °C
Referenz
Reduction of aliphatic, aromatic and heteroaromatic carboxylic acid derivatives to alcohol promoted by trityl resin under presence of copper sulphate and sodium borohydride catalytic system
Kalola, Anirudhdha G.; et al, Heterocyclic Letters, 2022, 12(1), 87-99

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Pinacolborane Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Toluene ;  12 h, 60 °C
1.2 Catalysts: Silica Solvents: Methanol ;  3 - 5 h, 60 °C
Referenz
Selective Hydroboration of Carboxylic Acids with a Homogeneous Manganese Catalyst
Barman, Milan K.; et al, Journal of Organic Chemistry, 2019, 84(3), 1570-1579

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: X-Phos ,  (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Referenz
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
Senecal, Todd D.; et al, Angewandte Chemie, 2013, 52(38), 10035-10039

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Solvents: Methanol ;  3 h, rt
Referenz
Silver-Catalyzed Hydroboration of C-X (X = C, O, N) Multiple Bonds
Pandey, Vipin K.; et al, Organic Letters, 2021, 23(5), 1681-1686

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Referenz
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Water ;  2 - 4 h, 50 °C
Referenz
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
Referenz
A synthetic method for diversification of the P1' substituent in phosphinic dipeptides as a tool for exploration of the specificity of the S1' binding pockets of leucine aminopeptidases
Vassiliou, Stamatia; et al, Bioorganic & Medicinal Chemistry, 2007, 15(9), 3187-3200

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  4 h, -10 °C
Referenz
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles
Rana, Anil; et al, SynOpen, 2018, 2(2), 0180-0191

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
Referenz
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Acetonitrile ;  1 h, 200 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referenz
Cyanation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology
Coughlin, Mary M.; et al, Organometallics, 2013, 32(12), 3537-3543

4-(Hydroxymethyl)benzonitrile Raw materials

4-(Hydroxymethyl)benzonitrile Preparation Products

4-(Hydroxymethyl)benzonitrile Lieferanten

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(CAS:874-89-5)4-(Hydroxymethyl)benzonitrile
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Menge:100g
Preis ($):166.0
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